![molecular formula C17H14N4 B11112581 [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- CAS No. 118757-35-0](/img/structure/B11112581.png)

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

Vue d'ensemble

Description

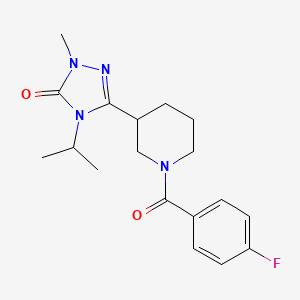

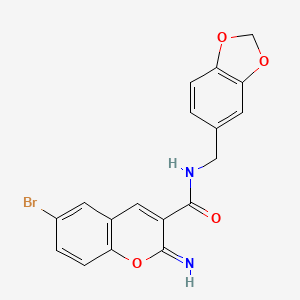

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphényl- : est un composé hétérocyclique appartenant à la classe des triazolo-pyrimidines fusionnées. Ce composé présente un intérêt significatif en raison de ses diverses activités biologiques et de ses applications potentielles en chimie médicinale. La structure de ce composé comprend un cycle triazole fusionné à un cycle pyrimidine, avec des groupes phényles attachés aux positions 5 et 7.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des [1,2,4]triazolo[1,5-a]pyrimidines peut être réalisée par différentes méthodes. Une approche courante implique l'annulation d'une partie pyrimidine à un cycle triazole. Cela peut être fait par la condensation de 3-amino-1,2,4-triazole avec des composés carbonylés dans des conditions acides ou basiques . Une autre méthode implique l'annulation d'un fragment triazole à un cycle pyrimidine, qui peut être réalisée par réaction de pyrimidinones diamino-substituées avec des orthoesters ou des chloroanhydrides .

Méthodes de production industrielle : La production industrielle des [1,2,4]triazolo[1,5-a]pyrimidines implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de catalyseurs, tels que le chlorure de fer (III), peut faciliter l'oxydation des bases de Schiff aminopyrimidine pour former le système triazolo-pyrimidine souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Les [1,2,4]triazolo[1,5-a]pyrimidines subissent diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes phényles ou des atomes d'azote du cycle triazole.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent diverses triazolo-pyrimidines substituées, qui peuvent présenter différentes activités biologiques selon la nature des substituants.

Applications De Recherche Scientifique

Chimie : En chimie, les [1,2,4]triazolo[1,5-a]pyrimidines sont utilisées comme blocs de construction pour la synthèse de molécules plus complexes. Elles sont également étudiées pour leur chimie de coordination avec les métaux, ce qui peut conduire au développement de nouveaux matériaux aux propriétés uniques .

Biologie et médecine : En biologie et en médecine, ces composés ont montré un potentiel en tant qu'agents antifongiques, antibactériens, antiviraux et anticancéreux. Ils sont également étudiés pour leur utilisation comme inhibiteurs enzymatiques et antagonistes des récepteurs .

Industrie : Dans le secteur industriel, les [1,2,4]triazolo[1,5-a]pyrimidines sont utilisées dans le développement d'agrochimiques, tels que les herbicides et les pesticides, en raison de leur capacité à inhiber la croissance des plantes indésirables et des parasites .

Mécanisme d'action

Le mécanisme d'action des [1,2,4]triazolo[1,5-a]pyrimidines implique leur interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, certains dérivés agissent comme des inhibiteurs de la cyclooxygénase-2 (COX-2), réduisant la production de médiateurs pro-inflammatoires . D'autres peuvent inhiber la polymérisation de la tubuline, perturbant ainsi la division cellulaire et présentant une activité anticancéreuse .

Mécanisme D'action

The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Composés similaires :

[1,2,4]Triazolo[1,5-d][1,2,4]triazines : Ces composés ont une structure triazole-pyrimidine similaire mais avec des schémas de substitution différents.

7-Hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine : Ce composé possède un groupe hydroxyle en position 7 et un groupe méthyle en position 5.

Unicité : L'unicité de la [1,2,4]triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphényl- réside dans son schéma de substitution spécifique, qui peut conduire à des activités biologiques et une réactivité chimique distinctes par rapport à d'autres composés similaires.

Propriétés

IUPAC Name |

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNSVRCQQGYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415305 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118757-35-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11112515.png)

![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide](/img/structure/B11112534.png)

![N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11112539.png)

![2-[acetyl(benzyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11112553.png)

![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112554.png)

![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)

![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)

![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)